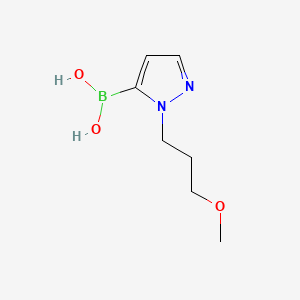
(1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a methoxypropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrazole with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be used in the design of enzyme inhibitors for studying enzyme function and regulation .
Medicine: Boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and diabetes. This compound may be explored for its potential in drug development .
Industry: In the industrial sector, boronic acids are used in the production of polymers, agrochemicals, and electronic materials. This compound can be utilized in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- (1-(3-Methoxypropyl)-1H-pyrazol-3-yl)boronic acid
- (1-(3-Methoxypropyl)-1H-pyrazol-4-yl)boronic acid
- (1-(3-Methoxypropyl)-1H-pyrazol-2-yl)boronic acid
Uniqueness: (1-(3-Methoxypropyl)-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. The position of the methoxypropyl group and the boronic acid moiety can affect the compound’s chemical properties and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H13BN2O3 |
|---|---|
Molecular Weight |
184.00 g/mol |
IUPAC Name |
[2-(3-methoxypropyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-13-6-2-5-10-7(8(11)12)3-4-9-10/h3-4,11-12H,2,5-6H2,1H3 |
InChI Key |
YLXBGKNYXQPKAR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1CCCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















